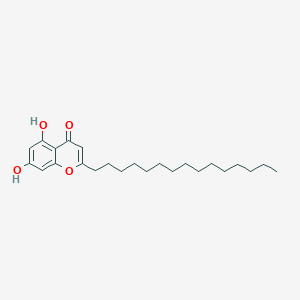
Methyl (3,5-dibromo-4-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3,5-dibromo-4-methoxyphenyl)carbamate is an organic compound characterized by the presence of bromine, methoxy, and carbamate functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3,5-dibromo-4-methoxyphenyl)carbamate typically involves the bromination of a methoxy-substituted phenyl carbamate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (3,5-dibromo-4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products with nucleophiles replacing the bromine atoms.
Oxidation: Hydroxyl-substituted derivatives.
Reduction: Amine-substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl (3,5-dibromo-4-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl (3,5-dibromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The bromine atoms and carbamate group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA.
Comparación Con Compuestos Similares
Methyl 3,5-dibromo-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
3,5-Dibromo-4-methoxyphenylamine: Similar structure but with an amine group instead of a carbamate group.
Uniqueness: Methyl (3,5-dibromo-4-methoxyphenyl)carbamate is unique due to the presence of both bromine atoms and a carbamate group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
84970-84-3 |
|---|---|
Fórmula molecular |
C9H9Br2NO3 |
Peso molecular |
338.98 g/mol |
Nombre IUPAC |
methyl N-(3,5-dibromo-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C9H9Br2NO3/c1-14-8-6(10)3-5(4-7(8)11)12-9(13)15-2/h3-4H,1-2H3,(H,12,13) |
Clave InChI |
IKLRGSPNRUDPHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Br)NC(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)
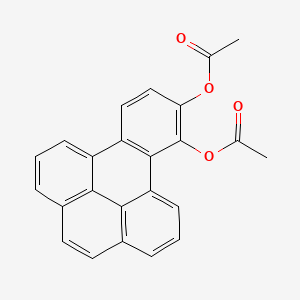
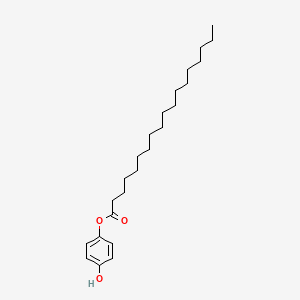



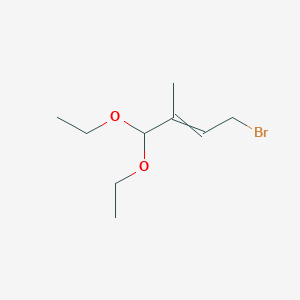

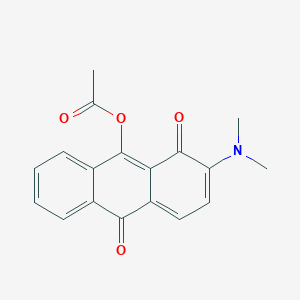
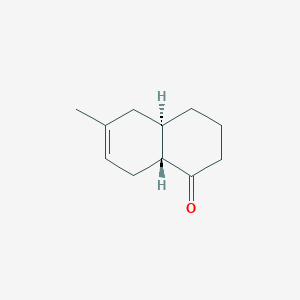
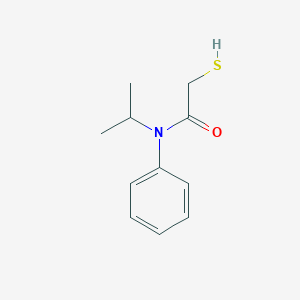
![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
